molecular formula C24H17ClFN5O3 B2401384 N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1357821-59-0

N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2401384
CAS No.: 1357821-59-0
M. Wt: 477.88
InChI Key: WQTBUXXTIZZEHK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C24H17ClFN5O3 and its molecular weight is 477.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a derivative within the class of triazoloquinoxaline. These compounds are synthesized through various chemical reactions involving amino acid derivatives and triazoloquinoxaline moieties. The reactions typically involve coupling methods such as DCC coupling and azide coupling, leading to the formation of these complex structures in moderate to good yields (Fathalla, 2015).

Pharmacological Applications

  • Some derivatives of triazoloquinoxaline have been studied for their positive inotropic activity, which is the ability to increase the force of heart muscle contraction. These derivatives have been tested on isolated rabbit heart preparations, showing favorable activity compared to standard drugs such as milrinone. In these studies, certain compounds demonstrated significant increases in left atrium stroke volume, indicating their potential as cardiovascular agents (Wu et al., 2012), (Zhang et al., 2008).

Anticancer Properties

  • Triazoloquinoxaline derivatives have also been explored for their anticancer activity. New series of these derivatives have shown promising results against certain cancer cell lines, such as human neuroblastoma and colon carcinoma cells. These findings suggest the potential of triazoloquinoxaline derivatives in oncology, particularly in targeting specific types of cancer cells (Reddy et al., 2015).

Antimicrobial and Antifungal Properties

  • Various triazoloquinoxaline derivatives have demonstrated antimicrobial and antifungal properties. These compounds have been synthesized and tested against a range of bacteria and fungi, with some showing potent antibacterial activity compared to standard treatments. This highlights the potential of these compounds in treating infections and combating resistant strains of microorganisms (Badran et al., 2003).

Anticonvulsant and Antidepressant Potential

  • Research on triazoloquinoxaline derivatives has also indicated their potential as anticonvulsant and antidepressant agents. Some compounds in this class have shown significant activity in reducing symptoms of depression in animal models, as well as binding avidly to specific adenosine receptors. This suggests a potential therapeutic application in neuropsychiatric disorders (Sarges et al., 1990).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN5O3/c25-18-6-2-1-5-15(18)13-27-21(32)14-30-24(33)31-20-8-4-3-7-19(20)28-23(22(31)29-30)34-17-11-9-16(26)10-12-17/h1-12H,13-14H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTBUXXTIZZEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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